molecular formula C8H9F7O2 B6350283 1H,1H-Heptafluorobutyl butyrate CAS No. 2926-44-5

1H,1H-Heptafluorobutyl butyrate

Cat. No.: B6350283
CAS No.: 2926-44-5
M. Wt: 270.14 g/mol
InChI Key: KEIKDEUYHLTTNF-UHFFFAOYSA-N
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Description

1H,1H-Heptafluorobutyl butyrate is a fluorinated ester compound with the molecular formula C8H9F7O2. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is used in various industrial applications due to its unique characteristics.

Preparation Methods

1H,1H-Heptafluorobutyl butyrate can be synthesized through several methods. One common synthetic route involves the esterification of heptafluorobutanol with butyric acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

1H,1H-Heptafluorobutyl butyrate undergoes various chemical reactions, including:

Scientific Research Applications

1H,1H-Heptafluorobutyl butyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,1H-Heptafluorobutyl butyrate involves its interaction with molecular targets through its fluorinated ester group. The compound’s high electronegativity due to the fluorine atoms allows it to participate in various chemical reactions, influencing pathways such as signal transduction and enzyme inhibition.

Comparison with Similar Compounds

1H,1H-Heptafluorobutyl butyrate can be compared with other fluorinated esters, such as:

This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.

Biological Activity

1H,1H-Heptafluorobutyl butyrate (CAS No. 2926-44-5) is a fluorinated ester with potential biological activity that has garnered interest in various fields, including pharmacology, biochemistry, and environmental science. This compound has unique properties due to the presence of both fluorinated carbon chains and a butyrate moiety, which may influence its interaction with biological systems.

Chemical Structure and Properties

This compound has the molecular formula C8H9F7O2C_8H_9F_7O_2. The structure consists of a heptafluorobutyl group linked to a butyrate moiety. This configuration can affect its solubility, volatility, and reactivity, making it suitable for specialized applications.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and influence metabolic pathways. The fluorinated components may enhance membrane fluidity and permeability, allowing for better cellular uptake and interaction with intracellular targets.

  • Antimicrobial Properties : Initial studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its unique structure may disrupt microbial cell membranes, leading to cell lysis.
  • Anti-inflammatory Effects : Similar to other butyrate derivatives, this compound may modulate inflammatory responses. Butyrate is known for its role as a histone deacetylase (HDAC) inhibitor, which can influence gene expression related to inflammation and immune response.

Case Studies

Several studies have explored the biological implications of butyrate derivatives:

  • Inhibition of HDAC Activity : Research indicates that butyrate compounds can inhibit HDACs, leading to increased acetylation of histones and modulation of gene expression. This mechanism is crucial in cancer therapy and inflammatory diseases .
  • Effects on Gut Microbiota : Butyrate is a short-chain fatty acid produced by gut microbiota fermentation. Its derivatives may influence gut health by promoting beneficial microbial populations and reducing inflammation in conditions like inflammatory bowel disease (IBD) .
  • Metabolic Regulation : In model organisms like Drosophila melanogaster, butyrate supplementation has been shown to increase metabolic rates without altering the proteome significantly .

Research Findings

A summary of research findings related to the biological activity of this compound is presented in the table below:

Study FocusFindingsReference
Antimicrobial ActivityExhibits potential antimicrobial effects against various pathogens.
HDAC InhibitionActs as an HDAC inhibitor; increases histone acetylation affecting gene expression.
Gut HealthInfluences gut microbiota composition; reduces inflammation in IBD models.
Metabolic EffectsEnhances metabolic rates in model organisms; integrates into metabolic pathways effectively.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F7O2/c1-2-3-5(16)17-4-6(9,10)7(11,12)8(13,14)15/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIKDEUYHLTTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895513
Record name 2,2,3,3,4,4,4-Heptafluorobutyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2926-44-5
Record name 2,2,3,3,4,4,4-Heptafluorobutyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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